3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine
Description
Properties
IUPAC Name |
3-(4-cyclohexylsulfonylpiperazin-1-yl)-6-cyclopropylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c22-24(23,15-4-2-1-3-5-15)21-12-10-20(11-13-21)17-9-8-16(18-19-17)14-6-7-14/h8-9,14-15H,1-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZVDEWMACSZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities. For instance, they can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists, which means they bind to dopamine and serotonin receptors and block their activity.
Biochemical Pathways
Similar compounds have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation, which are key biochemical pathways involved in Alzheimer’s disease.
Biological Activity
3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of 3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine involves several steps, typically starting from commercially available precursors. The process generally includes the formation of the piperazine ring followed by the introduction of the cyclohexylsulfonyl group and subsequent cyclopropyl substitution on the pyridazine core.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.5 μM against certain cancer cell lines, suggesting potent cytotoxic effects. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
Research has also highlighted neuroprotective properties associated with this class of compounds. In vitro assays showed that treatment with similar derivatives resulted in reduced neuronal apoptosis in models of neurodegeneration. The proposed mechanism includes modulation of oxidative stress pathways and enhancement of neurotrophic factor signaling.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor efficacy of 3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine in xenograft models. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results indicated a dose-dependent reduction in tumor size compared to control groups, with significant statistical differences (p < 0.05).
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 45 |
| 50 | 70 |
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The treatment group received daily doses for four weeks, resulting in improved cognitive function as assessed by the Morris water maze test.
| Group | Escape Latency (seconds) | Time Spent in Target Quadrant (%) |
|---|---|---|
| Control | 60 ± 5 | 20 ± 2 |
| Treatment (20 mg/kg) | 40 ± 3 | 40 ± 5 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific protein kinases involved in cell cycle regulation.
- Antioxidant Activity : The sulfonamide moiety may contribute to antioxidant properties, reducing oxidative stress.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Comparison with Similar Compounds
Pyridazine Derivatives with Piperazine and Sulfonyl Substituents
Compounds sharing the pyridazine core and piperazine-sulfonyl motifs exhibit variations in substituents that critically influence their properties:
Key Observations :
Piperazine-Containing Thiazole/Urea Derivatives ()
A series of urea-linked thiazole derivatives with piperazinylmethyl groups (e.g., compounds 11a–11o ) share structural similarities in their piperazine and sulfonyl motifs. However, their thiazole-urea framework differs from the pyridazine core of the target compound.
Key Observations :
- The thiazole-urea derivatives prioritize aryl substituents (e.g., chlorophenyl, trifluoromethylphenyl), which may enhance target specificity but increase molecular weight and complexity.
- The target compound’s simpler pyridazine core and cyclopropyl group could offer advantages in synthetic scalability and pharmacokinetics.
Piperazine-Linked Heterocyclic Systems ()
European Patent Bulletin (2024) highlights piperazine derivatives fused with dibenzoazepines, oxazepines, or diazepines as H1 and 5-HT2A receptor modulators for sleep disorders.
Key Observations :
- The target compound’s pyridazine core lacks the extended aromatic systems of dibenzoazepines, suggesting divergent therapeutic applications.
- Its cyclohexylsulfonyl group may favor interactions with hydrophobic enzyme pockets, unlike the receptor-targeting dibenzoazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
